(Iodomethyl)trimethylstannane
Description
Contextual Significance of Organotin Reagents
Organotin compounds, also known as stannanes, are compounds that contain at least one tin-carbon bond. sigmaaldrich.com They have become indispensable tools in organic synthesis for forging new carbon-carbon bonds, a fundamental process in the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comfiveable.mejeyamscientific.in The significance of organotin reagents was notably highlighted by the development of the palladium-catalyzed Stille coupling reaction, which has become a common method for synthesizing natural products and other intricate organic structures. sigmaaldrich.comfiveable.me
The popularity of organotin reagents is due to several key factors:
Many are commercially available or can be synthesized with relative ease from affordable starting materials. iupac.org
They exhibit good stability under various reaction conditions, allowing for their use in multi-step syntheses. fiveable.me
The nature of the carbon-tin bond, which has a character between ionic and covalent, provides a balance of stability and reactivity. newworldencyclopedia.org
Organotin chemistry is an active area of research, with a broad portfolio of reagents available, including organotin halides, hydrides, and oxides, which are used for creating complex coupling partners and for dehalogenation reactions. sigmaaldrich.comjeyamscientific.in
Role of the Iodomethyl Moiety in Organometallic Transformations
The reactivity of (Iodomethyl)trimethylstannane is centered on the Sn-CH₂-I functional group. The iodomethyl moiety (–CH₂I) is crucial as the carbon-iodine bond is relatively weak, making iodide a good leaving group in nucleophilic substitution reactions. This allows the compound to serve as an effective agent for transferring the trimethylstannylmethyl group [(CH₃)₃SnCH₂–] to various substrates.
Research has demonstrated the utility of this compound in alkylation reactions. For instance, it reacts with the lithium salt of (2S)-2,5-dihydro-2-isopropyl-3,6-dimethoxy-pyrazine in a stereoselective manner, where the trimethylstannylmethyl group is introduced to form a new carbon-carbon bond. researchgate.net This reaction highlights the ability of the reagent to deliver the stannyl-methyl unit to a nucleophilic carbon center.
Furthermore, this compound is a valuable precursor for generating other highly reactive organometallic reagents through transmetalation. A notable example is its use in the synthesis of (N,N-diisopropylaminomethyl)trimethylstannane via amination. acs.org This product can then undergo transmetalation with n-butyllithium to produce N,N-diisopropylaminomethyllithium, a useful α-lithioamine reagent, demonstrating the versatility of the initial iodomethyl compound in creating new synthetic tools. acs.org The iodomethyl group, therefore, enables the compound to function as a key building block in the construction of more complex organometallic and organic structures.
Properties
CAS No. |
23696-40-4 |
|---|---|
Molecular Formula |
C4H11ISn |
Molecular Weight |
304.74 g/mol |
IUPAC Name |
iodomethyl(trimethyl)stannane |
InChI |
InChI=1S/CH2I.3CH3.Sn/c1-2;;;;/h1H2;3*1H3; |
InChI Key |
IPAOPQLBSYZBFF-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CI |
Origin of Product |
United States |
Synthetic Methodologies for Iodomethyl Trimethylstannane
Established Preparative Procedures
The most widely recognized and established method for synthesizing (Iodomethyl)trimethylstannane is through a halide exchange process known as the Finkelstein reaction. iitk.ac.inbyjus.comwikipedia.org This procedure involves the treatment of a precursor, (Chloromethyl)trimethylstannane, with a source of iodide, typically sodium iodide, in a suitable solvent.
The chemical transformation is represented by the following equation:
(CH₃)₃SnCH₂Cl + NaI ⇌ (CH₃)₃SnCH₂I + NaCl(s)
This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. byjus.com In this step, the iodide ion (I⁻) functions as the nucleophile, attacking the electrophilic carbon atom of the chloromethyl group and displacing the chloride ion, which acts as the leaving group. The reaction is most effectively carried out in dry acetone (B3395972). This choice of solvent is critical, as acetone readily dissolves the sodium iodide reactant but has very low solubility for the sodium chloride product that is formed. wikipedia.org
| Parameter | Description |
|---|---|
| Reactants | (Chloromethyl)trimethylstannane, Sodium Iodide (NaI) |
| Solvent | Acetone (dry) |
| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) byjus.com |
| Driving Force | Precipitation of insoluble Sodium Chloride (NaCl) from the acetone solution wikipedia.org |
| Product | This compound |
While direct amination pathways to this compound are not standard, amination-based methodologies are instrumental in the synthesis of other organostannane compounds, particularly arylstannanes. A notable example is the reaction between aryltrimethylammonium salts and trimethylstannylsodium, conducted in a liquid ammonia (B1221849) solvent.
This photostimulated reaction follows an SRN1 (substitution radical-nucleophilic unimolecular) mechanism. For instance, (4-methoxyphenyl)trimethylammonium iodide reacts with trimethylstannylsodium under light irradiation to yield (4-methoxyphenyl)trimethylstannane with quantitative results. Although this specific route does not produce this compound, it exemplifies a valid strategy for creating a carbon-tin bond that originates from an amine-derived substrate (an ammonium (B1175870) salt). This highlights the utility of amination-related chemistry in the broader field of organotin synthesis. Furthermore, reductive amination stands as a fundamental reaction for forming C-N bonds and is of pivotal importance in medicinal and pharmaceutical chemistry. researchgate.net
Advantages in Preparation and Purification
The use of the Finkelstein reaction for preparing this compound presents several key advantages in both its execution and subsequent product isolation.
High Yield: The reaction is exceptionally efficient. In accordance with Le Châtelier's principle, the constant precipitation of sodium chloride from the acetone solution shifts the reaction equilibrium significantly to the product side. wikipedia.org This dynamic drives the reaction to completion, frequently leading to near-quantitative conversion and high isolated yields. For the structurally similar compound, tributyl(iodomethyl)stannane, yields reported are as high as 92-95% using this method. orgsyn.org
Simplified Purification: The initial purification is remarkably simple. The solid sodium chloride byproduct is easily and efficiently removed from the reaction mixture by filtration. orgsyn.org The resulting crude oil can be further purified by passing it through a short plug of silica (B1680970) gel or by employing standard column chromatography to obtain the final, high-purity product. orgsyn.orgsemanticscholar.org
Mild Reaction Conditions: The conversion typically occurs under mild conditions, often at room temperature or with only gentle heating required, thus avoiding the need for high-pressure apparatus or extreme temperatures. iitk.ac.in
| Advantage | Detail |
|---|---|
| Reaction Efficiency | Driven to completion by the precipitation of the NaCl or NaBr byproduct in acetone. byjus.comwikipedia.org |
| Yield | Generally high to quantitative. |
| Purification | Involves simple filtration to remove the solid byproduct. orgsyn.org |
| Reagents | Utilizes common, readily available, and inexpensive reagents such as sodium iodide and acetone. |
Limitations in Synthetic Scope
Despite the clear advantages of the established synthetic route, the preparation and use of this compound are subject to several limitations.
Substrate Scope of the Finkelstein Reaction: The SN2 mechanism is highly sensitive to steric hindrance. Consequently, the Finkelstein reaction is most effective with primary alkyl halides. Its reactivity diminishes significantly with secondary halides, and it is generally considered unreactive with tertiary, vinyl, or aryl halides. wikipedia.org While this is not a constraint for the synthesis of this compound from its primary chloride precursor, it does limit the broader application of this method for producing more sterically congested organostannanes.
Product Stability: A major practical drawback is the limited stability of the product. Halomethylstannanes, including this compound, can be susceptible to decomposition over time, particularly when stored neat at ambient temperature. orgsyn.org For consistent reactivity and best results, it is often recommended that these reagents be stored as a degassed solution in an inert solvent like hexanes at low temperatures (e.g., -10 °C) and used relatively quickly after preparation. orgsyn.org
Specialized Application: this compound is a specialized chemical reagent. Its predominant application in organic synthesis is as a source for the trimethylstannylmethyl group, which can be transferred to other molecules through reactions like cross-coupling. organic-chemistry.org Therefore, its synthetic utility is largely confined to protocols where the specific introduction of this moiety is the desired outcome.
Reactivity Profiles and Mechanistic Investigations of Iodomethyl Trimethylstannane
Nucleophilic Reaction Pathways of (Iodomethyl)trimethylstannane
This compound is a versatile reagent in organic synthesis, primarily utilized for its ability to introduce a trimethylstannylmethyl group ((CH₃)₃SnCH₂-) onto various substrates. This reactivity stems from the polarized carbon-iodine bond, which makes the methylene (B1212753) carbon an electrophilic center susceptible to attack by nucleophiles. The presence of the trimethylstannyl group also influences the reactivity and stability of the resulting products, opening up further synthetic possibilities. This section explores the key nucleophilic reaction pathways of this compound, focusing on alkylation reactions and the formation of ylides.
Alkylation Reactions
As an alkylating agent, this compound participates in reactions where it delivers the trimethylstannylmethyl moiety to a nucleophilic center. The general mechanism involves the displacement of the iodide ion by a nucleophile in a typical S(_N)2 fashion.
This compound is expected to react with carbanions generated from carbon acidic compounds, such as those with active methylene or methine groups. These substrates, characterized by protons alpha to one or more electron-withdrawing groups (e.g., esters, ketones, nitriles), can be deprotonated by a suitable base to form a nucleophilic carbanion. This carbanion can then attack the electrophilic methylene carbon of this compound, displacing the iodide and forming a new carbon-carbon bond.
While specific literature examples detailing the reaction of this compound with carbon acidic substrates are not prevalent, the general reactivity of alkyl halides with active methylene compounds is a well-established transformation in organic synthesis. researchgate.netgoogle.comresearchgate.netnih.govsemanticscholar.org The reaction typically proceeds by deprotonating the active methylene compound with a base to form an enolate or a stabilized carbanion, which then acts as the nucleophile.
A generalized reaction scheme is presented below:
General Reaction Scheme:
Where Z and Z' are electron-withdrawing groups (e.g., -COOR, -COR, -CN).
The choice of base and solvent is crucial for the success of these alkylations, influencing the rate of reaction and minimizing side reactions. Common bases include alkali metal alkoxides, hydrides, or carbonates. researchgate.net
Interactive Data Table: Expected Products from Alkylation of Carbon Acidic Substrates
| Carbon Acidic Substrate | Base | Expected Product |
| Diethyl malonate | Sodium ethoxide | Diethyl 2-(trimethylstannylmethyl)malonate |
| Ethyl acetoacetate | Sodium ethoxide | Ethyl 2-(trimethylstannylmethyl)acetoacetate |
| Malononitrile | Potassium carbonate | 2-(trimethylstannylmethyl)malononitrile |
In this context, this compound can serve as the electrophile. The process begins with the acylation of the chiral auxiliary, followed by deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) to generate a stereochemically defined (Z)-enolate. The chiral auxiliary sterically shields one face of the enolate, leading to a diastereoselective attack by the electrophile on the less hindered face. bath.ac.uk
Although direct examples of using this compound in this specific context are not widely reported, its reactivity as an alkyl iodide suggests it would be a suitable electrophile for such transformations. The expected outcome would be the formation of a new stereocenter with high diastereoselectivity.
General Reaction Scheme for Diastereoselective Alkylation:
Where R is a stereodirecting group (e.g., benzyl, isopropyl).
After the alkylation step, the chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis or reduction) to yield an enantiomerically enriched carboxylic acid, alcohol, or other functional group, and the auxiliary can often be recovered. williams.edu
Interactive Data Table: Expected Diastereoselective Alkylation Products
| Chiral Auxiliary (Acylated) | Base | Electrophile | Expected Major Diastereomer |
| (R)-4-benzyl-2-oxazolidinone (propionyl) | LDA | This compound | (R)-4-benzyl-3-((2S)-2-methyl-3-(trimethylstannyl)propanoyl)oxazolidin-2-one |
| (S)-4-isopropyl-2-oxazolidinone (propionyl) | NaHMDS | This compound | (S)-4-isopropyl-3-((2R)-2-methyl-3-(trimethylstannyl)propanoyl)oxazolidin-2-one |
This compound can also be employed as an alkylating agent in the synthesis of cyclic amines, such as azetidines, pyrrolidines, and piperidines. magtech.com.cnorganic-chemistry.orgnih.govorganic-chemistry.orgwhiterose.ac.ukresearchgate.netnih.govnih.gov These reactions typically involve the N-alkylation of a primary amine or a derivative, followed by an intramolecular cyclization.
For instance, a primary amine can be reacted with a substrate containing both a leaving group and a functional group that can undergo cyclization. Alternatively, a bifunctional reagent can be used to alkylate an amine, setting the stage for ring closure. The synthesis of cyclic amines often relies on intramolecular nucleophilic substitution. organic-chemistry.orgnsf.gov
A plausible synthetic route towards a trimethylstannylmethyl-substituted cyclic amine could involve the initial N-alkylation of an amino alcohol with this compound. The resulting secondary amine could then undergo activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by intramolecular cyclization to form the heterocycle.
Proposed Synthetic Scheme for a Substituted Pyrrolidine:
This strategy allows for the introduction of the versatile trimethylstannylmethyl group onto a cyclic amine scaffold, which can then be used in further synthetic transformations, such as Stille cross-coupling reactions.
Ylide Formation and Subsequent Reactivity
Phosphorus ylides, or Wittig reagents, are crucial intermediates in organic synthesis, most notably for the conversion of aldehydes and ketones to alkenes. These ylides are typically generated by the deprotonation of a phosphonium (B103445) salt.
This compound serves as a precursor for the synthesis of the corresponding phosphonium salt, (trimethylstannylmethyl)triphenylphosphonium iodide. This is achieved through a standard S(_N)2 reaction where a phosphine, typically triphenylphosphine (B44618), acts as the nucleophile and displaces the iodide from this compound. iaea.org The reaction is generally efficient due to the high nucleophilicity of triphenylphosphine and the good leaving group ability of iodide.
Reaction Scheme for Phosphonium Salt Formation:
The resulting phosphonium salt is a stable crystalline solid that can be isolated and stored. Treatment of this salt with a strong base (e.g., n-butyllithium, sodium hydride) deprotonates the carbon adjacent to the phosphorus atom, generating the corresponding phosphorus ylide, (trimethylstannylmethylene)triphenylphosphorane.
Interactive Data Table: Synthesis of (Trimethylstannylmethyl)triphenylphosphonium Iodide
| Reactant 1 | Reactant 2 | Solvent | Product |
| This compound | Triphenylphosphine | Toluene | (Trimethylstannylmethyl)triphenylphosphonium iodide |
This ylide is a highly reactive intermediate. The presence of the trimethylstannyl group on the ylide carbanion influences its reactivity and can be exploited in subsequent reactions, such as the Peterson olefination or as a precursor to vinylstannanes through the Wittig reaction.
Reactions of Derived Ylides with Carbonyl Electrophiles
The initial step in this sequence is the generation of a phosphorus ylide. This is typically achieved through a two-step process. First, this compound is reacted with a phosphine, most commonly triphenylphosphine, in an S(_N)2 reaction to form a phosphonium salt: (trimethylstannylmethyl)triphenylphosphonium iodide. masterorganicchemistry.comjk-sci.com The resulting phosphonium salt is then treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to deprotonate the carbon adjacent to the phosphorus atom, yielding the corresponding ylide: (trimethylstannylmethylene)triphenylphosphorane. masterorganicchemistry.comjk-sci.com
This ylide, a nucleophilic species, then reacts with a carbonyl compound. The reaction proceeds through a nucleophilic attack of the ylide's carbanionic center on the electrophilic carbonyl carbon. libretexts.org This initial attack leads to the formation of a betaine (B1666868) intermediate, a species with adjacent positive and negative charges. The betaine then undergoes ring-closure to form a four-membered cyclic intermediate known as an oxaphosphetane. organic-chemistry.org This oxaphosphetane is generally unstable and readily collapses in an irreversible step to yield the final products: a vinylstannane and triphenylphosphine oxide. libretexts.org The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction. lumenlearning.com
The stereochemical outcome of the reaction, specifically the geometry of the resulting vinylstannane (E or Z), is influenced by the nature of the ylide and the reaction conditions. quora.com Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized, based on the substituents attached to the carbanionic carbon. organic-chemistry.orgquora.com A trimethylstannyl group is generally considered to be inductively electron-donating and not strongly stabilizing through conjugation. Therefore, the (trimethylstannylmethylene)triphenylphosphorane ylide is expected to behave as a non-stabilized or semi-stabilized ylide.
For non-stabilized ylides, the reaction with aldehydes typically leads to the formation of the Z-alkene as the major product under salt-free conditions. organic-chemistry.orgquora.com This stereoselectivity is often explained by the kinetic control of the oxaphosphetane formation. The transition state leading to the cis-oxaphosphetane, which subsequently decomposes to the Z-alkene, is sterically more favorable. researchgate.net However, the presence of lithium salts can influence the stereochemical course of the reaction by coordinating with the betaine intermediate, potentially leading to equilibration and a higher proportion of the thermodynamically more stable E-alkene. researchgate.net
The reaction of these derived ylides with various carbonyl compounds provides a versatile route to a range of vinylstannanes, which are valuable intermediates in organic synthesis, particularly in cross-coupling reactions.
Table 1: Proposed Reaction of (Trimethylstannylmethylene)triphenylphosphorane with Representative Carbonyl Compounds
| Carbonyl Electrophile | Expected Vinylstannane Product | Predominant Stereoisomer (Predicted) |
| Benzaldehyde | (2-Phenylvinyl)trimethylstannane | Z-isomer |
| Cyclohexanone | (Cyclohexylidenemethyl)trimethylstannane | N/A |
| Acetone (B3395972) | (Prop-1-en-2-yl)trimethylstannane | N/A |
Rearrangement Processes
quora.comresearchgate.net-Wittig Rearrangements
While the primary focus of ylides derived from organostannanes is often on olefination reactions, the presence of an adjacent heteroatom also opens up the possibility of rearrangement reactions, such as the quora.comresearchgate.net-Wittig rearrangement. This type of rearrangement is a powerful tool in organic synthesis for the stereoselective formation of carbon-carbon bonds.
[2][8]-Wittig Rearrangements
Role in Stereocenter Installation
The quora.comresearchgate.net-Wittig rearrangement of α-alkoxy organometallic compounds, including those derived from α-stannyl ethers, plays a significant role in the installation of new stereocenters. The reaction proceeds through a concerted, five-membered cyclic transition state, which allows for the efficient transfer of chirality and the creation of new stereogenic centers with a high degree of predictability and control.
Specifically, in the context of α-trialkylstannylmethyl ethers, treatment with a strong base can induce a quora.comresearchgate.net-sigmatropic rearrangement. The stereochemical outcome of this rearrangement is highly dependent on the geometry of the initially formed carbanion and the steric and electronic nature of the substituents on the ether. The concerted nature of the rearrangement ensures that the stereochemical information from the starting material is effectively transferred to the product, often with excellent diastereoselectivity. This makes the quora.comresearchgate.net-Wittig rearrangement a valuable method for the asymmetric synthesis of homoallylic alcohols.
Metalation-Induced Rearrangements
The generation of carbanions adjacent to a trialkylstannyl group can lead to various rearrangement processes, particularly when an adjacent heteroatom is present. These metalation-induced rearrangements are driven by the formation of a more stable organometallic species.
Lithiation of α-Trialkylstannylmethyl Ethers
The lithiation of α-trialkylstannylmethyl ethers, which can be conceptually derived from the corresponding stannyl (B1234572) iodide, is a key step that can precede rearrangement. Treatment of an α-trialkylstannylmethyl ether with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures results in a tin-lithium exchange, generating a highly reactive α-lithio ether.
These α-lithio ethers are known to be configurationally unstable at higher temperatures but can be trapped at low temperatures. However, upon warming, they can undergo a researchgate.netresearchgate.net-Wittig rearrangement, which is distinct from the quora.comresearchgate.net-Wittig rearrangement. The researchgate.netresearchgate.net-Wittig rearrangement proceeds through a radical dissociation-recombination pathway and generally exhibits lower stereoselectivity compared to the quora.comresearchgate.net-rearrangement. The propensity for a researchgate.netresearchgate.net- versus a quora.comresearchgate.net-Wittig rearrangement is influenced by the substituents on the ether and the reaction conditions.
Elimination Reaction Mechanisms
Elimination reactions are another important facet of the reactivity of organostannane compounds. In the context of the reactions of ylides derived from this compound with carbonyl compounds, the final step of the Wittig-type reaction is itself an elimination process.
The decomposition of the oxaphosphetane intermediate involves the cleavage of the carbon-phosphorus and carbon-oxygen bonds and the formation of a carbon-carbon double bond and a phosphorus-oxygen double bond. This is a syn-elimination process, where the departing groups are on the same side of the forming double bond. The thermodynamic driving force for this elimination is the formation of the very strong P=O bond in triphenylphosphine oxide.
Beyond the Wittig reaction, other elimination pathways can be envisaged for derivatives of this compound. For instance, β-hydroxyalkyltrimethylstannanes, which could be formed from the reaction of a trimethylstannylmethyl carbanion with an epoxide, can undergo stereospecific anti-elimination upon treatment with acid or base to afford alkenes. The stereochemical course of this elimination is dictated by the anti-periplanar arrangement of the hydroxyl and trimethylstannyl groups in the transition state.
1,1-Elimination Phenomena
Alpha-elimination, or 1,1-elimination, is a reaction pathway where a proton and a leaving group are removed from the same carbon atom, typically leading to the formation of a carbene. organic-chemistry.orgcsbsju.edu In the context of this compound, this would involve the deprotonation of the iodomethyl carbon followed by the expulsion of the iodide ion to generate a (trimethylstannyl)carbene.
While the alpha-elimination of haloforms to generate dihalocarbenes is a well-established process, the generation of carbenes from organostannanes like this compound is less common and generally requires specific conditions. stackexchange.comlibretexts.org The presence of the trimethylstannyl group can influence the stability and reactivity of the potential carbene intermediate. Research in the area of chromium-mediated cyclopropanation has shown that related stannylcarbenes can be generated from (chloromethyl)trimethylstannane via α-elimination, although yields can be low, suggesting the instability of the carbene species. core.ac.uk
The general mechanism for such a 1,1-elimination would proceed as follows:
Deprotonation: A strong base abstracts a proton from the carbon atom bonded to both the tin and iodine atoms.
Elimination: The resulting carbanion expels the iodide leaving group to form the (trimethylstannyl)carbene.
The feasibility of this reaction is highly dependent on the strength of the base used and the reaction conditions. The resulting carbene, if formed, would be a reactive intermediate capable of participating in various subsequent reactions, such as cyclopropanations. libretexts.orgnih.gov
1,2-Elimination Phenomena
Beta-elimination, or 1,2-elimination, is a common reaction pathway in organic chemistry that leads to the formation of alkenes. youtube.commasterorganicchemistry.comlumenlearning.comlibretexts.org This process typically involves the removal of a proton from a carbon atom (the β-carbon) adjacent to the carbon bearing the leaving group (the α-carbon). msu.edu
In the case of this compound, the molecule lacks a β-hydrogen on its carbon skeleton. The structure is CH₂ISn(CH₃)₃. The carbon atom bonded to the iodine (the α-carbon) has two hydrogen atoms, but there is no adjacent carbon atom (β-carbon) from which a proton can be abstracted to form a carbon-carbon double bond.
Therefore, this compound does not undergo a conventional E1 or E2 type 1,2-hydride elimination to form an alkene. Any elimination reactions involving this substrate would likely proceed through alternative mechanistic pathways, such as the 1,1-elimination described previously or other decomposition routes under specific thermal or photochemical conditions.
Interplay with Organoselenium Chemistry
The field of organoselenium chemistry offers a wide array of synthetic transformations, often involving the introduction of selenium-containing functional groups into organic molecules. nih.govcardiff.ac.ukwindows.net These reactions can proceed through either nucleophilic or electrophilic selenium species. scispace.com this compound, with its electrophilic carbon center (due to the carbon-iodine bond), can serve as a substrate for nucleophilic selenium reagents.
For instance, selenolates (RSe⁻), which are potent selenium nucleophiles, can readily displace the iodide from this compound in an Sₙ2 reaction to form selenoethers. This reaction provides a straightforward method for the synthesis of α-stannylselenoethers.
Reaction Scheme: (CH₃)₃SnCH₂I + RSe⁻Na⁺ → (CH₃)₃SnCH₂SeR + NaI
These resulting α-stannylselenoethers are themselves valuable synthetic intermediates. The trimethylstannyl group can be further functionalized, for example, through transmetalation with organolithium reagents, to generate α-selenyl carbanions, which can then react with various electrophiles.
Furthermore, the interaction is not limited to nucleophilic selenium. Electrophilic selenium reagents, such as phenylselenyl bromide (PhSeBr), could potentially react with organometallic derivatives of this compound. If the stannane (B1208499) is first converted to a more nucleophilic species, such as (trimethylstannylmethyl)lithium via transmetalation, it could then react with the electrophilic selenium reagent.
Interactive Data Table: Representative Reactions with Organoselenium Reagents
| Selenium Reagent | Reagent Type | Product Type | Potential Application |
| Sodium benzeneselenolate | Nucleophile | α-Stannylselenoether | Precursor to α-selenyl carbanions |
| Phenylselenyl bromide | Electrophile | (Not a direct reaction) | Reacts with the lithiated derivative |
| Elemental Selenium | Nucleophile precursor | Diselenides/Selenoethers | Synthesis of various organoselenium compounds nih.gov |
Transmetalation Reactions
Transmetalation is a fundamental process in organometallic chemistry involving the transfer of a ligand from one metal to another. This compound is an excellent substrate for transmetalation reactions, particularly with organolithium reagents. The tin-carbon bond can be readily cleaved by reagents such as n-butyllithium to generate a new organolithium species.
A significant application of the transmetalation of this compound is in the generation of α-lithiated amine reagents. These reagents are powerful nucleophiles and are highly valuable in organic synthesis for the formation of carbon-carbon bonds. The synthesis of these reagents often involves the deprotonation of an amine derivative, but this can be challenging due to the low acidity of the α-protons.
An alternative and effective strategy involves the reaction of an N-protected amine with an α-lithiated species generated from this compound. A common protecting group used for this purpose is the tert-butoxycarbonyl (Boc) group. researchgate.net
The process can be outlined as follows:
Transmetalation: this compound is treated with n-butyllithium at low temperatures (e.g., -78 °C) to generate (trimethylstannylmethyl)lithium.
Nucleophilic Substitution: The highly reactive (trimethylstannylmethyl)lithium then acts as a nucleophile, displacing a suitable leaving group on a protected amine precursor. However, a more direct and widely utilized method involves the lithiation of N-Boc protected amines. While not a direct reaction with this compound itself, the principle of generating a lithiated species for subsequent reaction is analogous. Research has shown that N-Boc protected α-aminoorganostannanes can be transmetalated with n-butyllithium to form the corresponding α-aminoorganolithiums. wikipedia.orgnih.gov This highlights the general utility of the tin-lithium exchange in generating these valuable reagents.
A more direct application involving this compound would be its reaction with a lithiated amine. For example, lithiated N-Boc-piperidine can be alkylated with this compound. whiterose.ac.uk
Table of Research Findings on the Formation of α-Lithiated Amine Reagents
| Stannane Precursor | Lithiating Agent | Key Intermediate | Subsequent Reaction | Reference |
| N-Boc-α-aminoorganostannane | n-BuLi | α-Aminoorganolithium | Reaction with aldehydes | wikipedia.orgnih.gov |
| This compound | (Used as an electrophile) | - | Alkylation of lithiated N-Boc-piperidine | whiterose.ac.uk |
This transmetalation chemistry provides a reliable and versatile route to α-lithiated amine reagents, which would be difficult to access through other methods. The resulting organolithium compounds can then be used in a wide range of synthetic applications, including reactions with carbonyl compounds, alkyl halides, and other electrophiles, to construct more complex nitrogen-containing molecules.
Applications in Advanced Organic Synthesis
Carbon-Carbon Bond Formation Strategies
The ability of (iodomethyl)trimethylstannane to participate in a range of carbon-carbon bond-forming reactions makes it a versatile reagent in the synthetic chemist's arsenal. Its applications span Lewis acid-catalyzed allylations, radical reactions, and transition-metal-catalyzed cross-coupling methods.
Lewis Acid-Catalyzed Allylation Reactions
While direct Lewis acid-catalyzed allylation reactions involving this compound are not extensively documented, the broader class of allylstannanes readily participates in such transformations. These reactions typically involve the activation of a carbonyl compound, such as an aldehyde, with a Lewis acid, followed by nucleophilic attack by the allylstannane. This process leads to the formation of a homoallylic alcohol, a valuable synthetic intermediate. The reactivity of the allylstannane and the choice of Lewis acid are crucial factors in determining the efficiency and stereoselectivity of the reaction. For instance, the use of chiral Lewis acids can facilitate enantioselective allylations, providing access to optically active products.
Radical Reaction Applications
This compound and related compounds serve as precursors to carbon-centered radicals, which can undergo a variety of useful transformations. One notable application is in radical cyclization reactions, where an intramolecular radical addition to an unsaturated bond leads to the formation of cyclic compounds. These reactions are often initiated by the homolytic cleavage of the carbon-iodine bond using a radical initiator.
A pertinent example involves the use of Stannyl (B1234572) Amine Protocol (SnAP) reagents, which are structurally related to this compound. These reagents have been employed in copper-mediated radical cyclizations for the synthesis of N-heterocycles. The mechanism typically involves the generation of a nitrogen-centered radical which then undergoes cyclization onto a tethered alkene or alkyne. This strategy provides a powerful method for the construction of various ring systems.
Transition-Metal-Catalyzed Cross-Coupling Methods
Transition-metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and organostannanes are prominent coupling partners in these transformations, most notably in the Stille reaction. While specific examples detailing the use of this compound in Stille couplings are not widespread in readily available literature, the general principles of this reaction are applicable. In a typical Stille coupling, a palladium catalyst facilitates the reaction between an organostannane and an organic electrophile, such as an aryl or vinyl halide, to form a new carbon-carbon bond.
A closely related and illustrative example is the rhodium-catalyzed cross-coupling of arylzinc compounds with (iodomethyl)trimethylsilane, an analogous silicon-based reagent. This reaction proceeds efficiently to form benzylsilanes, demonstrating the potential of such α-haloalkylmetal compounds in cross-coupling chemistry. The choice of catalyst and ligands is critical for achieving high yields and selectivity in these transformations.
Table 1: Comparison of Catalytic Systems for Cross-Coupling of (Iodomethyl)trimethylsilane with Arylzinc Reagents
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) |
| [Rh(acac)(coe)2] | PPh3 | THF | 60 | 75 |
| [RhCl(cod)]2 | dppf | THF | 60 | 92 |
| Pd(PPh3)4 | - | THF | 60 | 5 |
| NiCl2(dppp) | - | THF | 60 | 10 |
Data adapted from analogous reactions of (iodomethyl)trimethylsilane.
Complex Molecule Synthesis
The utility of this compound extends to the synthesis of complex molecules, where the precise and stereocontrolled introduction of chemical groups is paramount. It serves as a valuable building block for the construction of intricate molecular frameworks, including those found in natural products.
Stereoselective Installation of Alkyl Moieties
The trimethylstannylmethyl group can be installed with a high degree of stereocontrol, making this compound a useful reagent in asymmetric synthesis. The subsequent transformation of the stannane (B1208499) moiety allows for the introduction of various functionalities with retention or inversion of configuration, depending on the reaction conditions. This stereochemical fidelity is crucial in the synthesis of chiral molecules where the three-dimensional arrangement of atoms is critical for their biological activity. While specific examples directly employing this compound for this purpose are not extensively detailed in the literature, the principles of stereoselective reactions involving organostannanes are well-established.
Building Blocks for Natural Product Synthesis
Natural products often possess complex and challenging architectures. This compound and its derivatives can serve as versatile building blocks in the total synthesis of these molecules. The ability to introduce a masked hydroxymethyl group or its equivalent through the trimethylstannylmethyl moiety provides a strategic advantage in multistep syntheses. Although direct applications of this compound in the total synthesis of specific, named natural products are not prominently reported in readily accessible sources, its potential as a C1 building block is evident from its reactivity profile. The functional group tolerance of many reactions involving organostannanes further enhances their utility in the context of complex molecule synthesis, where the preservation of sensitive functional groups is often a major challenge.
Derivatization to Other Organometallic Species
The derivatization of this compound to organoaluminum compounds through transmetalation or other direct reactions is not well-documented in the scientific literature based on available information. The synthesis of organoaluminum compounds typically involves the reaction of aluminum metal or aluminum halides with alkyl halides or other organometallic reagents. While transmetalation reactions are known in organoaluminum chemistry, specific examples involving the transfer of a trimethylstannylmethyl group from tin to aluminum have not been prominently reported.
Similar to organoaluminum compounds, the direct synthesis of organogallium compounds from this compound is not a commonly reported transformation. The preparation of organogallium species generally proceeds via the reaction of gallium halides with organolithium or Grignard reagents. While transmetalation is a viable method for the synthesis of some organogallium compounds, the specific application of this compound as a precursor for trimethylstannylmethyl gallium species has not been extensively described in the reviewed literature.
Spectroscopic Characterization in Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
¹H NMR Applications
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for determining the structure of organic compounds. In the case of (Iodomethyl)trimethylstannane, the ¹H NMR spectrum is expected to be relatively simple, exhibiting two main signals corresponding to the trimethylstannyl ((CH₃)₃Sn) protons and the iodomethyl (-CH₂I) protons.
The chemical shift of the trimethylstannyl protons is influenced by the electronegativity of the tin atom and the surrounding groups. For a series of Me₃SnX compounds, the ¹H NMR chemical shifts of the Me₃Sn protons are observed in various deuterated solvents. rsc.org These shifts are sensitive to both the solvent and the concentration. rsc.org For instance, in chloroform-d (CDCl₃), the chemical shift for the methyl protons of trimethyltin chloride is reported to be 0.64 ppm. Given that iodine is less electronegative than chlorine, the trimethylstannyl protons in this compound are expected to resonate at a slightly lower chemical shift.
The protons of the iodomethyl group (-CH₂I) are expected to appear at a significantly downfield chemical shift compared to the trimethylstannyl protons due to the deshielding effect of the adjacent electronegative iodine atom. This signal will appear as a singlet.
A key feature in the ¹H NMR spectrum of organotin compounds is the presence of satellite peaks flanking the main signals of protons on carbons bonded to or near the tin atom. These satellites arise from the coupling between the protons and the magnetically active tin isotopes, ¹¹⁷Sn (natural abundance 7.68%) and ¹¹⁹Sn (natural abundance 8.59%), both of which have a spin quantum number (I) of 1/2. The magnitude of the two-bond coupling constant, ²J(¹¹⁹Sn-¹H) or ²J(¹¹⁷Sn-¹H), provides valuable structural information. For trimethyltin compounds, these coupling constants are typically in the range of 50-70 Hz. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (CH₃)₃Sn | ~0.5 - 0.7 | s with Sn satellites | ²J(¹¹⁹Sn-¹H) ≈ 50-60 |
| -CH₂I | ~2.0 - 2.5 | s with Sn satellites | ¹J(¹¹⁹Sn-¹H) |
¹³C NMR Applications
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, two signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the carbon atoms of the trimethylstannyl groups and the iodomethyl group.
The chemical shift of the methyl carbons in the (CH₃)₃Sn group is typically observed in the upfield region of the spectrum. For various Me₃SnX compounds, the ¹³C chemical shift of the methyl groups is reported to be in the range of -2 to -10 ppm in CDCl₃. rsc.org The carbon of the -CH₂I group is expected to be found further downfield due to the influence of the iodine atom. For comparison, the iodomethyl carbon in (iodomethyl)trimethylsilane appears at approximately -23.5 ppm.
Similar to ¹H NMR, the coupling between the carbon atoms and the tin isotopes provides significant structural information. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), for the methyl groups in trimethyltin compounds is typically in the range of 300-400 Hz in CDCl₃. rsc.org The magnitude of this coupling constant is sensitive to the hybridization of the carbon and the electronegativity of the substituents on the tin atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| (CH₃)₃Sn | ~ -5 to -15 | ¹J(¹¹⁹Sn-¹³C) ≈ 300-400 |
| -CH₂I | ~ -20 to -30 | ¹J(¹¹⁹Sn-¹³C) |
⁷Li NMR for Lithium Derivatives
The reaction of this compound with an organolithium reagent, such as n-butyllithium, can lead to the formation of a lithiated derivative, (trimethylstannylmethyl)lithium. ⁷Li NMR spectroscopy is a valuable tool for characterizing such lithium-containing species in solution. The chemical shift of the ⁷Li nucleus is highly sensitive to its chemical environment, including the nature of the solvent, the presence of coordinating ligands, and the degree of aggregation of the organolithium species.
Utility in Diastereomeric Differentiation and Configuration Assignment
NMR spectroscopy is a powerful technique for the analysis of stereoisomers. In reactions involving this compound that generate chiral centers, NMR can be used to differentiate between diastereomers and, in some cases, to assign the absolute configuration.
When this compound or its derivatives are part of a chiral molecule, protons or other nuclei that are equivalent by symmetry in an achiral environment can become diastereotopic. Diastereotopic nuclei are chemically non-equivalent and will, in principle, have different chemical shifts and/or coupling constants in the NMR spectrum. For example, if the trimethylstannyl group is attached to a chiral center, the three methyl groups may become diastereotopic and exhibit separate signals in the ¹H and ¹³C NMR spectra.
Furthermore, the formation of diastereomeric products in a reaction can be readily quantified by integrating the distinct signals of the diastereomers in the ¹H NMR spectrum. The assignment of the relative configuration of diastereomers can often be achieved through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.
For the assignment of absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. researchgate.net Reaction of a chiral substrate with a chiral, enantiomerically pure derivatizing agent produces a mixture of diastereomers that can be distinguished by NMR. By comparing the NMR spectra of the diastereomeric derivatives, it is often possible to deduce the absolute configuration of the original molecule based on established empirical models for the CDA. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
